1-Fluoro-3-(isobutylsulfonyl)benzene

説明

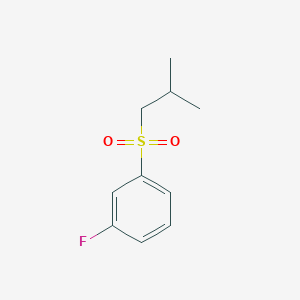

Structure

2D Structure

特性

IUPAC Name |

1-fluoro-3-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBJNNWIIEIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution (SNAr) on Activated Precursors

Method Overview:

This approach involves starting with a chlorinated or nitro-substituted benzene derivative, which is more amenable to nucleophilic substitution with fluoride ions.

- Synthesize 3-chlorobenzene sulfonyl derivatives , such as 3-chlorobenzenesulfonyl compounds.

- Subject these compounds to nucleophilic substitution with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Elevated temperatures (80-150°C) facilitate the substitution of chlorine with fluorine at the desired position.

- Studies indicate that electron-withdrawing groups like sulfonyl enhance the reactivity of aromatic chlorides towards nucleophilic fluorination.

- The regioselectivity is often dictated by the position of the leaving group and the electronic effects of substituents.

- Safer and more manageable than direct fluorination with HF.

- Suitable for scale-up and industrial applications.

- Requires pre-functionalization of the aromatic ring.

- Possible formation of mixtures if multiple reactive sites are present.

Sulfonylation Followed by Fluorination

Method Overview:

A two-step process involving initial sulfonylation of benzene followed by selective fluorination at the aromatic ring.

- Step 1: Sulfonylation of benzene with isobutylsulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yielding 3-(isobutylsulfonyl)benzene .

- Step 2: Fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine at the meta position relative to the sulfonyl group.

- Electrophilic fluorination reagents like NFSI provide high regioselectivity and yield.

- The sulfonyl group acts as an activating and directing group, facilitating fluorination at the desired position.

- Good control over regioselectivity.

- Compatibility with various functional groups.

- Multi-step process requiring purification after each step.

- Cost of specialized fluorinating reagents.

Data Table Summarizing Preparation Methods

| Method | Reagents & Conditions | Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|

| Direct fluorination with HF | Benzene derivative + anhydrous HF, low temp (~0°C) | Para to sulfonyl | High regioselectivity, straightforward | Hazardous reagents, safety concerns |

| Nucleophilic substitution | Aromatic chloride derivative + KF/CsF, polar aprotic solvent, 80-150°C | Meta to leaving group | Safer, scalable, manageable | Requires pre-functionalization |

| Sulfonylation + electrophilic fluorination | Benzene + sulfonyl chloride + NFSI or similar | Ortho/para (directed) | High regioselectivity, versatile | Multi-step, reagent cost |

Research Findings and Industrial Considerations

- Safety and Environmental Aspects: Handling of fluorinating agents like HF is hazardous; thus, safer alternatives like electrophilic fluorinating reagents are increasingly preferred.

- Yield and Purity: Multi-step processes with purification stages (e.g., chromatography, distillation) are essential to obtain high-purity 1-Fluoro-3-(isobutylsulfonyl)benzene .

- Scalability: Nucleophilic aromatic substitution offers a promising route for industrial-scale synthesis due to manageable reagents and conditions.

化学反応の分析

Types of Reactions: 1-Fluoro-3-(isobutylsulfonyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The isobutylsulfonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

- Substituted benzene derivatives.

- Oxidized or reduced sulfonyl derivatives.

- Coupled products with extended carbon chains .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound's structure allows it to serve as a versatile building block in the synthesis of pharmaceutical agents. Its sulfonyl group can enhance the bioactivity of drug candidates, making it a valuable component in the development of new therapeutics. Research indicates that derivatives of sulfonyl compounds exhibit significant anti-inflammatory and antimicrobial activities, which can be attributed to their ability to interact with biological targets effectively.

Case Study: Anticancer Agents

A notable application of 1-Fluoro-3-(isobutylsulfonyl)benzene is in the design of anticancer agents. Studies have shown that compounds containing sulfonamide moieties can inhibit specific enzymes involved in cancer progression. For instance, modifications of this compound have been synthesized to target protein kinases, which play crucial roles in cell signaling pathways related to cancer.

Organic Synthesis

Reagent in Chemical Reactions

This compound is utilized as a reagent in various organic reactions. Its fluorine atom can participate in nucleophilic substitutions and coupling reactions, making it suitable for synthesizing more complex molecules. The presence of the isobutylsulfonyl group further enhances its reactivity and selectivity in synthetic pathways.

Table 1: Summary of Synthetic Applications

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. The fluorine atom contributes to lower surface energy and improved hydrophobicity, which are desirable traits for coatings and sealants.

Case Study: Coating Applications

Research has demonstrated that polymers modified with sulfonyl-containing compounds exhibit enhanced performance in protective coatings. These coatings show improved adhesion, durability, and resistance to environmental degradation, making them suitable for industrial applications.

Environmental Applications

Pollution Control Agents

The compound's unique chemical structure allows it to be explored as a potential agent for pollution control. Its ability to interact with various pollutants makes it a candidate for developing materials that can capture or degrade harmful substances in the environment.

作用機序

The mechanism by which 1-Fluoro-3-(isobutylsulfonyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and stability, while the isobutylsulfonyl group can modulate its solubility and reactivity .

類似化合物との比較

Structural Analogs and Similarity Scores

Key structural analogs identified include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Difference |

|---|---|---|---|---|---|

| 1-Fluoro-3-(methylsulfonyl)benzene | 657-46-5 | C₇H₇FO₂S | 174.19 | 0.92 | Methyl group instead of isobutyl |

| 4,4'-Sulfonylbis(fluorobenzene) | 383-29-9 | C₁₂H₈F₂O₂S | 262.25 | 0.91 | Two fluorobenzenes linked by SO₂ |

| 1-Fluoro-3-(2-nitrovinyl)benzene | 705-84-0 | C₈H₆FNO₂ | 167.14 | 0.74 | Nitrovinyl instead of sulfonyl |

| 1-Fluoro-3-(triethoxymethyl)benzene | 32347-94-7 | C₁₃H₁₉FO₃ | 242.29 | N/A | Triethoxymethyl instead of sulfonyl |

Key Observations:

- 1-Fluoro-3-(methylsulfonyl)benzene (similarity 0.92) shares the sulfonyl group but has a smaller methyl substituent.

- 4,4'-Sulfonylbis(fluorobenzene) (similarity 0.91) is a dimeric analog with dual fluorobenzene rings. Its higher molecular weight and symmetry may influence crystallinity and melting points .

Physicochemical Properties

Electronic Effects:

- The sulfonyl group (-SO₂-) is strongly electron-withdrawing, activating the benzene ring toward nucleophilic substitution at the meta and para positions. Fluorine’s inductive effect further polarizes the aromatic system .

- Comparison with 1-Fluoro-3-(triethoxymethyl)benzene : The triethoxymethyl group (-C(OEt)₃) is electron-donating, leading to contrasting reactivity. This compound is more likely to undergo electrophilic substitution than sulfonyl analogs .

Steric Effects:

- The isobutyl group introduces significant steric bulk compared to methyl or ethoxy substituents. This may hinder reactions at the sulfonyl group (e.g., nucleophilic displacement) but improve thermal stability .

Reactivity and Stability

Electron-Induced Processes:

Studies on benzene derivatives (e.g., condensed benzene films on Pt surfaces) reveal that electron impact (10–950 eV) induces desorption via mechanisms like dissociative electron attachment (DEA) and dipolar dissociation (DD). Sulfonyl groups likely alter charge distribution, affecting ion yields. For example:

- Cation Desorption: 1-Fluoro-3-(isobutylsulfonyl)benzene may exhibit suppressed cation yields compared to non-sulfonyl analogs due to stabilization of positive charges by the sulfonyl group .

- Anion Formation : The electron-withdrawing sulfonyl group could enhance anion stabilization, increasing desorption yields of fragments like F⁻ or SO₂⁻ .

生物活性

1-Fluoro-3-(isobutylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and an isobutylsulfonyl group. Its molecular formula is C10H13FO2S, and it has garnered attention in both chemical and biological research due to its potential applications in drug development and biochemical interactions.

- Molecular Formula: C10H13FO2S

- Molecular Weight: 224.27 g/mol

- IUPAC Name: 1-fluoro-3-(2-methylpropylsulfonyl)benzene

The biological activity of this compound is primarily attributed to its interactions with various biological molecules such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and stability, while the isobutylsulfonyl group influences solubility and reactivity. This compound may modulate several biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity Overview

This compound has been studied for its potential effects on:

- Enzyme Inhibition: It may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction: The compound could bind to receptors, influencing signal transduction mechanisms.

- Cellular Processes: Investigations have focused on its role in cellular proliferation, apoptosis, and other critical processes.

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, potentially leading to inhibition or modulation of their activity. For instance, studies have demonstrated its effect on cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

-

Study on Cytochrome P450 Inhibition:

- Objective: To evaluate the inhibitory effects of this compound on CYP450 enzymes.

- Methodology: In vitro assays were conducted using human liver microsomes.

- Results: The compound showed significant inhibition of CYP2D6 activity, suggesting potential drug-drug interaction risks when co-administered with other medications metabolized by this enzyme.

-

Cell Proliferation Assay:

- Objective: To assess the impact of this compound on cancer cell lines.

- Methodology: MTT assays were performed on various cancer cell lines.

- Results: The compound exhibited selective cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Fluoro-4-(isobutylsulfonyl)benzene | Different substitution pattern; potential for varied reactivity | Similar enzyme interactions |

| 1-Chloro-3-(isobutylsulfonyl)benzene | Chlorine instead of fluorine; generally less stable | Reduced binding affinity compared to fluorinated analog |

| 1-Fluoro-2-(isobutylsulfonyl)benzene | Different position of substituents; affects reactivity | Potentially different enzyme selectivity |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-fluoro-3-(isobutylsulfonyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, trichloroacetimidate displacement (as in related fluorobenzene derivatives) may be adapted using isobutylsulfonyl groups . Key steps include:

- Sulfonation : Reacting 1-fluoro-3-mercaptobenzene with isobutylsulfonyl chloride under inert conditions.

- Purification : Silica gel chromatography (hexanes or EtOAc/hexane gradients) is critical for isolating the sulfonyl product, as evidenced in similar compounds (e.g., 1-fluoro-3-(methylsulfinyl)benzene) .

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios to minimize byproducts like sulfones or disulfides.

Q. How should researchers characterize this compound, and what spectral markers are diagnostic?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS):

- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–7.6 ppm) and isobutyl group signals (e.g., δ 1.6 ppm for CH₃) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine’s electronic environment .

- HRMS : Expect [M+H]+ peaks matching the molecular formula C₁₀H₁₃FO₂S (exact mass: 228.0628).

Q. What purification strategies are effective for removing sulfonic acid byproducts?

- Methodological Answer :

- Chromatography : Use silica gel with nonpolar solvents (e.g., hexanes) to separate sulfonyl products from polar byproducts .

- Recrystallization : Test solvents like dichloromethane/hexane mixtures to exploit solubility differences.

- TLC Monitoring : Track Rf values (e.g., 0.5–0.7 in 3:1 hexanes/EtOAc) to identify pure fractions .

Advanced Questions

Q. How does the isobutylsulfonyl group influence the compound’s reactivity in cross-coupling reactions compared to methylsulfonyl analogs?

- Methodological Answer : The bulky isobutyl group may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with 1-fluoro-3-(methylsulfonyl)benzene are advised:

- Steric Effects : Monitor reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) in aryl halide couplings .

- Electronic Effects : Use Hammett parameters to quantify electron-withdrawing effects of the sulfonyl group on aromatic electrophilicity .

Q. What computational methods can predict the conformational stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess sulfonyl group orientation and fluorine’s electrostatic potential .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to study aggregation tendencies.

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated sulfonyl aromatics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。